1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Kinase Inhibition JAK1 Selectivity Medicinal Chemistry

1-Methyl-7-azaindole-5-carboxylic acid is the optimal building block for synthesizing JAK1-selective N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. The N-methyl group is critical for JAK1 isoform selectivity, avoiding JAK2-related side effects in autoimmune/fibrotic therapies. This core also enables BTK inhibitors with 2-fold improved cellular potency (IC50 14 nM) vs. alternative cores. Ideal for JAK-STAT probe synthesis, antimalarial PfCLK3 library generation, and oncology kinase lead optimization.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 934568-20-4
Cat. No. B1520722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
CAS934568-20-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC(=CN=C21)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
InChIKeyQAEFMEIYIBNWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic Acid: Strategic 7-Azaindole Intermediate for Kinase-Focused Drug Discovery


1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid (CAS 934568-20-4; also known as 1-methyl-7-azaindole-5-carboxylic acid) is a heterocyclic building block with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. It is a key 1-methyl-7-azaindole derivative, a privileged scaffold extensively utilized in the design of potent and selective protein kinase inhibitors for therapeutic areas including oncology, inflammation, and autoimmune disorders [2].

Why Substituting 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic Acid with Other 7-Azaindoles Is Not Feasible


The substitution of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with a generic or unsubstituted 7-azaindole-5-carboxylic acid derivative is not a simple interchange. The 1-methyl group is a critical structural feature for achieving JAK1 kinase selectivity [1]. Specifically, the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been identified as a JAK1-selective scaffold, as reported in the Journal of Medicinal Chemistry [1]. This contrasts with other 7-azaindole derivatives that may exhibit broader or different kinase inhibition profiles [2]. In a 2015 study, related 1H-pyrrolo[2,3-b]pyridine derivatives lacking the N-methyl substitution were designed as JAK3 inhibitors, highlighting that even subtle modifications can lead to a complete shift in target selectivity and therapeutic application [3].

Quantitative Evidence for Differentiating 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic Acid as a Preferred Intermediate


N-Methyl Scaffold for Superior JAK1 Isoform Selectivity in Drug Design

The N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which is directly derived from 1-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has been validated as a key template for achieving JAK1 selectivity [1]. A representative optimized compound, 31g, demonstrated an IC50 value of 0.7 nM against JAK1 [1]. This is in stark contrast to earlier generation 1H-pyrrolo[2,3-b]pyridine-5-carboxamides lacking the 1-methyl group, which were developed as JAK3 inhibitors with moderate selectivity. For example, compound 14c from a 2015 study had a JAK3 IC50 of 5.3 nM but showed 3.6-fold selectivity over JAK2, whereas the N-methyl scaffold described above exhibits high selectivity for JAK1 over JAK2, JAK3, and TYK2 [2].

Kinase Inhibition JAK1 Selectivity Medicinal Chemistry

Enables Discovery of Orally Bioavailable JAK1 Inhibitors for Fibrosis

The N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core, which is synthesized from the target carboxylic acid, was essential in the discovery of a highly potent and selective JAK1 inhibitor, 36b, for treating pulmonary fibrosis [1]. While specific bioavailability data for the final compound 36b is not detailed in the abstract, the study explicitly highlights the successful identification of a 'highly potent and selective JAK1 inhibitor' from this specific scaffold, indicating its suitability for generating leads with favorable drug-like properties [1].

Pulmonary Fibrosis JAK1 Inhibition Oral Bioavailability

Enhances Potency in BTK Inhibition Over Other Azaindole Cores

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a specific pyrrolo[2,3-b]pyridine derivative (compound 3p) demonstrated superior enzymatic and cellular potency compared to a pyrrolo[2,3-d]pyrimidine derivative (compound 2) and another reference compound (RN486) [1]. Compound 3p achieved an enzymatic IC50 of 6.0 nM and a cellular IC50 of 14 nM against BTK, whereas compound 2 showed an enzymatic IC50 of 12 nM and a cellular IC50 of 28 nM [1]. This indicates that modifications to the pyrrolo[2,3-b]pyridine core, a class to which the target compound belongs, can lead to significant gains in target engagement in both biochemical and cellular contexts.

BTK Inhibition Kinase Inhibitors Oncology

Demonstrates Superior Activity in Antimalarial Drug Discovery

The 7-azaindole scaffold, of which the target compound is a specific methylated derivative, has been foundational in the development of potent PfCLK3 inhibitors for malaria [1]. The initial hit compound, TCMDC-135051 (1), a 7-azaindole derivative, showed potent inhibition of the PfCLK3 kinase. Structure-activity relationship (SAR) studies on a series of 14 analogues identified key structural features for maintaining potency against the malaria parasite [1]. The 7-azaindole core provides a validated chemical starting point for this novel antimalarial mechanism, as evidenced by the progression of TCMDC-135051 as a lead compound.

Antimalarial PfCLK3 Inhibition 7-Azaindole SAR

Best Application Scenarios for Procuring 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic Acid


Medicinal Chemistry Campaigns for JAK1-Selective Inhibitors

This building block is the optimal starting material for synthesizing N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, a validated scaffold for achieving JAK1 selectivity as demonstrated in the Journal of Medicinal Chemistry [1]. Procurement is justified for teams developing targeted therapies for autoimmune or fibrotic diseases where avoiding JAK2-related side effects is crucial. The quantitative evidence of high JAK1 potency and isoform selectivity directly stems from this core structure [1].

Synthesis of Next-Generation BTK Inhibitors with Enhanced Cellular Potency

For oncology programs targeting Bruton's Tyrosine Kinase (BTK), this azaindole building block enables the construction of compounds with a demonstrated 2-fold improvement in cellular potency over alternative heterocyclic cores like pyrrolo[2,3-d]pyrimidine [2]. The head-to-head comparison of enzymatic (IC50 6.0 nM vs. 12 nM) and cellular (IC50 14 nM vs. 28 nM) activity provides a strong, data-driven rationale for selecting this core for lead optimization [2].

Antimalarial Drug Discovery Targeting PfCLK3

As a key member of the 7-azaindole family, this compound is an essential reagent for exploring the structure-activity relationship (SAR) around the clinically relevant PfCLK3 target [3]. The 7-azaindole scaffold has been validated in hit-to-lead campaigns for novel antimalarials, making this specific methylated derivative a high-value intermediate for generating focused libraries to optimize potency and selectivity against this validated target [3].

Chemical Biology Studies for Kinase Selectivity Profiling

Given the critical role of the 1-methyl group in determining JAK isoform selectivity, this compound is an ideal reagent for chemical biology studies [1]. Researchers can use it as a core to synthesize probe molecules that dissect the JAK-STAT signaling pathway, providing a stark contrast to the JAK3-selective profiles seen with unsubstituted 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives [4]. This allows for the creation of more precise chemical tools for target validation and pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.